12-Methylidenepregn-4-ene-3,20-dione
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Overview
Description
12-Methylidenepregn-4-ene-3,20-dione: is a synthetic steroidal compound with the molecular formula C22H30O2 It is a derivative of pregn-4-ene-3,20-dione and is characterized by the presence of a methylidene group at the 12th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-Methylidenepregn-4-ene-3,20-dione involves multiple steps, starting from basic steroidal precursors. . The reaction conditions typically involve the use of specific catalysts and reagents to ensure the desired structural modifications.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 12-Methylidenepregn-4-ene-3,20-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other electrophilic reagents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
Chemistry: In chemistry, 12-Methylidenepregn-4-ene-3,20-dione is used as a precursor for the synthesis of various steroidal derivatives. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: In biological research, this compound is studied for its potential effects on cellular processes and signaling pathways. It is often used in studies investigating the role of steroids in cell growth, differentiation, and apoptosis .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific hormonal pathways or diseases .
Industry: In the industrial sector, this compound is used in the production of various steroidal products, including pharmaceuticals and agrochemicals. Its unique properties make it valuable for the development of high-performance materials and chemicals .
Mechanism of Action
The mechanism of action of 12-Methylidenepregn-4-ene-3,20-dione involves its interaction with specific molecular targets and pathways. It is known to bind to steroid receptors, modulating their activity and influencing downstream signaling cascades. This interaction can lead to changes in gene expression, protein synthesis, and cellular behavior .
Comparison with Similar Compounds
Pregn-4-ene-3,20-dione: A closely related compound with a similar structure but lacking the methylidene group at the 12th position.
12-Hydroxypregn-4-ene-3,20-dione: Another derivative with a hydroxyl group at the 12th position instead of a methylidene group.
Uniqueness: The presence of the methylidene group at the 12th position in 12-Methylidenepregn-4-ene-3,20-dione imparts unique chemical and biological properties. This structural modification can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds .
Properties
CAS No. |
83583-38-4 |
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Molecular Formula |
C22H30O2 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-12-methylidene-2,6,7,8,9,11,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H30O2/c1-13-11-20-17(19-8-7-18(14(2)23)22(13,19)4)6-5-15-12-16(24)9-10-21(15,20)3/h12,17-20H,1,5-11H2,2-4H3/t17-,18+,19-,20-,21-,22+/m0/s1 |
InChI Key |
BPDZNEIIYRLMNS-GFJXEVPCSA-N |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(C(=C)C[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C |
Canonical SMILES |
CC(=O)C1CCC2C1(C(=C)CC3C2CCC4=CC(=O)CCC34C)C |
Origin of Product |
United States |
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